2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
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Overview
Description
2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide is an organic compound with the molecular formula C₈H₈Cl₂N₄. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzylidene group attached to a hydrazinecarboximidamide moiety .
Preparation Methods
The synthesis of 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazinecarboximidamide under specific conditions. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure the desired product’s purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through a presynaptic GABA-mediated mechanism, which involves the inhibition of GABA-T (gamma-aminobutyric acid transaminase) . This inhibition leads to increased levels of GABA, a neurotransmitter that helps regulate neuronal excitability.
Comparison with Similar Compounds
2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide can be compared with similar compounds such as guanabenz, which also contains a hydrazinecarboximidamide moiety. Guanabenz is known for its ability to inhibit GADD34 activity and protect cells from protein misfolding . The unique structural features of this compound, such as the presence of the dichlorobenzylidene group, contribute to its distinct chemical and biological properties.
Similar Compounds
Guanabenz: 2-(2,6-Dichlorobenzylidene)hydrazinecarboximidamide
Other hydrazinecarboximidamide derivatives: Compounds with similar core structures but different substituents.
Properties
CAS No. |
46322-66-1 |
---|---|
Molecular Formula |
C8H8Cl2N4 |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
2-[(Z)-(2,4-dichlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4- |
InChI Key |
WDPPSRUIMSQVFX-PQMHYQBVSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N\N=C(N)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N |
Key on ui other cas no. |
46322-66-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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